N-phenylethenesulfonamide
Description
Contextualization within Sulfonamide Chemistry
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (R-SO₂NR'R''), is a cornerstone in both medicinal and synthetic organic chemistry. vulcanchem.comcas.cn Compounds bearing this moiety are typically crystalline solids due to the rigid nature of the functional group. cas.cn The synthesis of sulfonamides is a classic chemical transformation, often achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. cas.cnresearchgate.net This fundamental reaction forms the basis for creating a vast library of sulfonamide derivatives with diverse properties and applications. vulcanchem.com
N-phenylethenesulfonamide (C₈H₉NO₂S) specifically incorporates a vinyl group attached to the sulfonyl moiety and a phenyl group on the nitrogen atom. This unique combination of a reactive alkene and an aromatic sulfonamide confers upon it a distinct reactivity profile that has been exploited by synthetic chemists.
Significance as a Research Substrate in Organic Synthesis
The true value of this compound in academic research lies in its utility as a versatile and reactive substrate for the synthesis of a wide array of organic molecules, particularly heterocyclic compounds. researchgate.netnih.gov Its vinyl group acts as a key reactive handle, participating in a variety of chemical transformations.
One of the most prominent applications of this compound is as a Michael acceptor. vulcanchem.com The electron-withdrawing nature of the N-phenylsulfonyl group activates the double bond, making it susceptible to nucleophilic attack. This property has been leveraged in aza-Michael addition reactions for the selective modification of amino acids and peptides. For instance, N-methyl-N-phenylethenesulfonamide, a closely related derivative, has been shown to selectively modify lysine (B10760008) residues in native peptides. rsc.orgrsc.org
Furthermore, this compound and its derivatives are valuable partners in cycloaddition reactions, which are powerful methods for constructing cyclic and polycyclic frameworks in a single step. nih.gov Specifically, they have been employed in [3+2] cycloaddition reactions with azomethine ylides to produce highly functionalized pyrrolidine (B122466) rings, which are core structures in many natural products and pharmaceuticals. researchgate.netresearchgate.netnih.gov The reaction of (E)-N-(2-formylphenyl)-N-alkyl-2-phenylethenesulfonamides with in-situ generated azomethine ylides from amino acids like sarcosine (B1681465) and proline leads to the diastereoselective synthesis of complex pyrrolidine-annulated systems. researchgate.net
The reactivity of this compound also extends to visible-light-driven reactions. It has been used as a substrate in photocatalytic processes where alkyl radicals, generated from various precursors, add across the double bond to form new carbon-carbon bonds, leading to the synthesis of more complex sulfonamide structures. sciexplore.ir
The following table summarizes key reactions involving this compound and its derivatives, highlighting its role as a versatile research substrate.
| Reaction Type | Reactants | Product Type | Research Focus |
| Michael Addition | N-methyl-N-phenylethenesulfonamide, Lysine-containing peptides | Lysine-modified peptides | Selective bioconjugation rsc.orgrsc.org |
| [3+2] Cycloaddition | (E)-N-(2-formylphenyl)-N-alkyl-2-phenylethenesulfonamides, Azomethine ylides | Pyrrolidine derivatives | Synthesis of complex heterocycles researchgate.net |
| Visible-Light-Driven Alkylation | This compound, Alkyl radical precursors | Alkylated sulfonamides | C-C bond formation sciexplore.ir |
| Diels-Alder Reaction | N-phenylmaleimide (dienophile), Anthracene derivatives (diene) | 1,4- and 9,10-cycloadducts | Study of regio- and stereo-selectivity nih.govrsc.org |
The diverse reactivity of this compound underscores its importance as a fundamental tool in the organic chemist's arsenal, enabling the exploration of new synthetic methodologies and the construction of novel and complex molecular entities.
Structure
3D Structure
Properties
IUPAC Name |
N-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-2-12(10,11)9-8-6-4-3-5-7-8/h2-7,9H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLXBWHNSONKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)NC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871011 | |
| Record name | N-Phenylethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3192-10-7 | |
| Record name | N-Phenylethenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60871011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylethene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for N Phenylethenesulfonamide Derivatives
Direct Synthetic Routes to N-Phenylethenesulfonamide and Analogues
Direct synthetic routes offer an efficient means of preparing the core this compound scaffold. These methods typically involve the formation of the sulfonamide bond in a single key step.
Methods Involving Aniline (B41778) and Sulfonyl Chlorides
A primary and straightforward method for synthesizing this compound involves the reaction of an aniline with a suitable sulfonyl chloride. A common precursor used is 2-chloroethanesulfonyl chloride. rsc.org The general procedure involves adding 2-chloroethanesulfonyl chloride slowly to a solution of aniline in a solvent like acetone (B3395972) or dichloromethane (B109758) (CH2Cl2) at a reduced temperature, typically 0 °C. rsc.org The reaction mixture is then stirred for an extended period, often overnight, allowing for the formation of the sulfonamide bond and subsequent elimination to form the ethene group. rsc.org In some variations, a base such as sodium hydroxide (B78521) (NaOH) is added slowly along with the sulfonyl chloride to a solution of the aniline in CH2Cl2 at 0 °C. rsc.org Following the reaction, standard workup procedures involving extraction and purification by column chromatography are used to isolate the desired this compound product. rsc.org For instance, the reaction of aniline with 2-chloroethanesulfonyl chloride in acetone yielded this compound as a white solid. rsc.org
This strategy has been extended to produce a variety of analogues by using substituted anilines. For example, N-(4-methoxyphenyl)ethenesulfonamide and N-(2-chlorophenyl)ethenesulfonamide have been successfully synthesized using this approach. rsc.org
| Reactants | Reagents/Solvent | Product | Yield | Ref |
| Aniline, 2-Chloroethanesulfonyl chloride | Acetone | This compound | 34% | rsc.org |
| 4-Methoxyaniline, 2-Chloroethanesulfonyl chloride | Acetone | N-(4-methoxyphenyl)ethenesulfonamide | 30% | rsc.org |
| 2-Chloroaniline, 2-Chloroethanesulfonyl chloride | Acetone | N-(2-chlorophenyl)ethenesulfonamide | 35% | rsc.org |
| 4-Chloroaniline, 2-Chloroethanesulfonyl chloride | Acetone | N-(4-chlorophenyl)ethenesulfonamide | 38% | rsc.org |
Photochemical Approaches to Sulfonamide Synthesis
Photochemical methods represent an alternative strategy for forming nitrogen-containing compounds, including sulfonamides. These reactions often proceed through highly reactive intermediates like nitrenes. d-nb.info Nitrenes can be generated from the photolysis of precursor molecules such as aromatic azides. d-nb.info While the direct photochemical synthesis of this compound is not extensively detailed, the underlying principles of photochemistry are applied in related syntheses. For example, the photolysis of sulfoximines can lead to S-N bond cleavage, generating a nitrene intermediate. d-nb.info This reactive species can then be trapped by various substrates. d-nb.info
The broader field of photochemistry has been instrumental in the synthesis of complex molecules, often enabling reactions that are difficult to achieve through thermal methods. nih.gov Photocycloadditions, such as the [2+2] cycloaddition of two alkene units, are powerful tools for building complex molecular scaffolds which can be precursors to various functionalized compounds. nih.gov While not a direct synthesis of the sulfonamide bond itself, these photochemical strategies can be used to construct intricate molecular frameworks to which a sulfonamide group can be appended. nih.gov
Multistep Syntheses of Functionalized this compound Derivatives
For more complex derivatives, multistep synthetic sequences are required. These routes allow for the introduction of specific functional groups and structural motifs onto the core this compound structure.
Preparation of N-Allyl-N-phenylethenesulfonamide
The synthesis of N-Allyl-N-phenylethenesulfonamide, a diene-sulfonamide, has been accomplished via two distinct routes from readily available starting materials. researchgate.net
In the first route, acetanilide (B955) is allylated under standard conditions to produce N-allylaniline. researchgate.net This intermediate is then reacted with 2-chloroethanesulfonyl chloride, followed by an in-situ elimination step facilitated by the base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to furnish the target N-Allyl-N-phenylethenesulfonamide in a 60% yield over two steps. researchgate.net
The second, more direct route involves the reaction of commercially available N-allylaniline with 2-chloroethanesulfonyl chloride in dichloromethane (CH2Cl2) in the presence of triethylamine (B128534) (Et3N). This one-step process yields the desired product, N-Allyl-N-phenylethenesulfonamide. researchgate.net
| Route | Starting Material | Key Reagents | Product | Overall Yield | Ref |
| 1 | Acetanilide | 1. Allyl bromide, K2CO3, KI; 2. 2-Chloroethanesulfonyl chloride, DBU | N-Allyl-N-phenylethenesulfonamide | 60% | researchgate.net |
| 2 | N-allylaniline | 2-Chloroethanesulfonyl chloride, Et3N | N-Allyl-N-phenylethenesulfonamide | - | researchgate.net |
Synthesis of (E)-N-(3-formyl-2-oxo-2H-chromen-4-yl)-N-methyl-2-phenylethene-1-sulfonamide
A notable example of a highly functionalized derivative is (E)-N-(3-formyl-2-oxo-2H-chromen-4-yl)-N-methyl-2-phenylethene-1-sulfonamide, which was prepared via a three-step synthesis. dntb.gov.uaresearchgate.netresearchgate.net
The synthesis begins with the conversion of styrene (B11656) to (E)-2-phenylethene-1-sulfonyl chloride. dntb.gov.uaresearchgate.netresearchgate.net In the second step, this sulfonyl chloride is reacted with an amine derivative to produce an N-alkyl-2-phenylethene-1-sulfonamide intermediate. researchgate.net Finally, this sulfonamide is reacted with 4-chloro-2-oxo-2H-chromene-3-carbaldehyde to yield the final product, (E)-N-(3-formyl-2-oxo-2H-chromen-4-yl)-N-methyl-2-phenylethene-1-sulfonamide. dntb.gov.uaresearchgate.netresearchgate.net This multistep approach allows for the systematic construction of the complex coumarin-bearing sulfonamide derivative. researchgate.net
| Step | Reactants | Product | Ref |
| 1 | Styrene, Thionyl chloride | (E)-2-phenylethene-1-sulfonyl chloride | researchgate.net |
| 2 | (E)-2-phenylethene-1-sulfonyl chloride, N-methylamine | N-methyl-2-phenylethene-1-sulfonamide | researchgate.net |
| 3 | N-methyl-2-phenylethene-1-sulfonamide, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde | (E)-N-(3-formyl-2-oxo-2H-chromen-4-yl)-N-methyl-2-phenylethene-1-sulfonamide | dntb.gov.uaresearchgate.netresearchgate.net |
Preparation of (E)-N-(2-formylphenyl)-N-alkyl-2-phenylethenesulfonamides
The synthesis of (E)-N-(2-formylphenyl)-N-alkyl-2-phenylethenesulfonamides serves as a key step in the creation of more complex heterocyclic systems. A number of these compounds have been prepared as precursors for diastereoselective syntheses of novel pyrrolidine (B122466) or pyrrolizine derivatives. sciexplore.ir The general preparation involves the reaction of (E)-2-phenylethene-1-sulfonyl chloride with various N-alkyl-2-aminobenzaldehydes. This reaction builds the functionalized sulfonamide structure, incorporating the reactive formyl group on the phenyl ring, which is crucial for subsequent cyclization reactions. sciexplore.ir
Synthetic Routes to Chiral this compound Analogues
The development of synthetic routes to chiral this compound analogues is crucial for accessing molecules with specific three-dimensional structures, which can lead to enhanced potency and selectivity for biological targets. nih.govwur.nl Sulfonimidamides, which are chiral bioisosteric analogues of sulfonamides, represent a significant class of such compounds. wur.nl A key challenge in their synthesis is controlling the stereochemistry at the sulfur atom. wur.nl
Recent methods have focused on the enantiospecific nucleophilic substitution of chiral precursors. For instance, chiral sulfonimidoyl fluorides have been used as precursors to react with anilines, activated by Ca(NTf₂)₂, to form chiral sulfonimidamides with an inversion of the stereocenter at the sulfur atom. wur.nlacs.org This transformation proceeds via a chelate-type coordination of the sulfonimidoyl group to the calcium ion, facilitating an Sₙ2-like transition state. wur.nlacs.org Another approach involves the reaction of enantioenriched sulfonimidoyl fluorides with primary and secondary amines, where the use of a fluoride (B91410) scavenger like LiBr is essential to prevent racemization of the starting material. acs.org These methods provide access to a diverse array of sulfonimidamides with high enantiomeric excess. nih.gov
Synthesis of N-Methyl-N-phenylethenesulfonamide for Peptide Modification
N-Methyl-N-phenylethenesulfonamide has been identified as a valuable reagent for the selective modification of peptides and proteins. researchgate.netnih.gov Its synthesis is a key step in creating probes for bioconjugation, particularly for targeting cysteine residues. researchgate.net The vinylsulfonamide moiety acts as a Michael acceptor, reacting with nucleophilic residues like the thiol group of cysteine. researchgate.net
The synthesis of a series of functional vinylsulfonamides, including N-methyl-N-phenylethenesulfonamide, has been developed to screen for site-selective modification of amino acid residues. nih.govresearchgate.net This reagent has proven effective for the chemoselective modification of cysteine-containing peptides and proteins. researchgate.net The conjugation with N-methyl-N-phenylethenesulfonamide is noted for its high stability, which is advantageous in preventing the retro-Michael reaction that can occur with other reagents. researchgate.net This stability makes it a promising tool for creating stable antibody-drug conjugates (ADCs). researchgate.net Furthermore, N-methyl-N-phenylethenesulfonamide has been specifically developed for the highly selective modification of lysine (B10760008) residues in native peptides, reacting via an aza-Michael addition. nih.gov
Synthesis of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide
The synthesis of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide can be accomplished through standard sulfonamide formation reactions. smolecule.com A general and effective method involves the reaction of (E)-2-phenylethene-1-sulfonyl chloride with the desired primary amine, in this case, 3-methoxypropylamine. This nucleophilic substitution reaction typically proceeds under basic conditions to neutralize the HCl generated during the reaction.
| Reactants | Product | Reaction Type |
| (E)-2-phenylethene-1-sulfonyl chloride | (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide | Nucleophilic Substitution |
| 3-methoxypropylamine | ||
| A simplified data table illustrating the synthesis of (E)-N-(3-methoxypropyl)-2-phenylethene-1-sulfonamide. |
Novel Synthetic Strategies and Protecting Group Chemistry
Innovation in synthetic chemistry continues to provide more efficient and versatile ways to construct complex molecules. For vinylsulfonamides, new protecting group strategies and the use of unique building blocks are expanding the synthetic toolkit.
α-Selenoether Protection Strategies for Vinylsulfonamide Synthesis
A novel and effective strategy for the synthesis of terminal vinylsulfonamides involves the use of an α-selenoether as a protecting or masking group. nih.govcncb.ac.cnresearchgate.net This method provides a valuable alternative to traditional synthetic approaches. cncb.ac.cn The core of this strategy is the installation of a selenoether group at the α-position to the sulfonyl group, which can later be eliminated under mild oxidative conditions to generate the desired vinyl moiety. nih.gov
The synthesis begins with the N-sulfonylation of an amine using 1-bromoethane-1-sulfonyl chloride. rsc.org The resulting β-bromo sulfonamide is then reacted with a selenol or its corresponding selenolate to introduce the α-selenoether group. The final step is an oxidative elimination, which unmasks the vinyl group. nih.gov This approach is particularly advantageous as it often yields highly pure vinylsulfonamides after a simple aqueous work-up, avoiding the need for column chromatography of the final electrophilic product. cncb.ac.cn This methodology has been successfully applied to the synthesis of covalent fragments used for irreversible protein tethering. nih.govresearchgate.net
| Step | Description | Key Reagents/Conditions | Advantage |
| 1 | N-sulfonylation of amine | 1-Bromoethane-1-sulfonyl chloride, NEt₃ | Forms β-bromo sulfonamide precursor |
| 2 | Selenation | Selenophenol, Base | Introduces the stable selenoether mask |
| 3 | Deprotection/Elimination | Mild oxidative conditions (e.g., H₂O₂) | High purity product, avoids chromatography nih.govcncb.ac.cn |
| An interactive data table summarizing the α-Selenoether protection strategy. |
Enantioselective Synthesis of Chiral Sulfonimidoyl Fluorides
Sulfonimidoyl fluorides (SIFs) are emerging as important functional groups in chemical biology and proteomics due to their tunable electrophilicity and chiral sulfur center. nih.gov The enantioselective synthesis of chiral SIFs has been a significant challenge, but recent breakthroughs have provided viable routes. nih.gov One successful approach involves a series of one-pot tandem reactions starting from readily available sulfenamides to produce chiral SIFs with high enantiomeric excess. nih.gov
Another modular enantioselective synthesis has been developed starting from solid, bench-stable N-Boc-sulfinamide salt building blocks. nih.gov The stereospecificity of subsequent reactions is critical; for example, the reaction of enantioenriched SIFs with amines to form sulfonimidamides proceeds with 100% enantiospecificity and inversion of configuration at the sulfur center when fluoride-ion-promoted racemization is suppressed. nih.govacs.org These methods facilitate the creation of a diverse range of chiral S(VI) derivatives under mild conditions, highlighting the importance of sulfur-center chirality in designing selective covalent probes. nih.govnih.gov
Cyanamide (B42294) as a Building Block for Nitrogen-Containing Compounds
Cyanamide (NH₂CN) is a versatile and fundamental building block in organic chemistry for the synthesis of a wide array of nitrogen-containing compounds. chemicalbook.comsioc-journal.cn Its structure, featuring a nucleophilic amino group attached to an electrophilic nitrile, allows it to participate in diverse chemical transformations like cyclizations, additions, and substitutions. chemicalbook.comnih.gov Cyanamides are considered attractive 1C-2N building blocks for constructing nitrogen-rich molecules such as guanidines and various heterocycles. researchgate.net
In the context of sulfonamide chemistry, derivatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are popular reagents for electrophilic cyanation. nih.gov The sulfonyl group in these reagents activates the cyano group for various transformations. nih.gov Cyanamide-based radical cascade reactions have also emerged as a powerful tool for rapidly accessing complex, nitrogen-containing polycyclic frameworks from simple starting materials. nih.gov The broad utility of cyanamide makes it a key ingredient in the development of new synthetic methodologies for pharmacologically and industrially relevant molecules. sioc-journal.cnconsensus.app
Mechanistic Investigations of Chemical Transformations Involving N Phenylethenesulfonamide
Elucidation of Reaction Pathways
The reactivity of N-phenylethenesulfonamide is dominated by the electrophilic nature of its carbon-carbon double bond, which is activated by the potent electron-withdrawing sulfonyl group. This electronic feature makes it an excellent substrate for a variety of nucleophilic addition reactions, most notably the Michael addition. Understanding the mechanistic pathways of these transformations is crucial for controlling reaction outcomes and designing synthetic strategies.
The Michael reaction, or conjugate 1,4-addition, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. For this compound, this reaction involves the addition of a nucleophile to the β-carbon of the vinyl group, leading to a diverse range of functionalized products. The mechanism is fundamentally governed by the formation and stabilization of a key carbanionic intermediate.
The quintessential step of a Michael addition is the attack of a nucleophile on the electron-deficient β-carbon of the vinyl sulfonamide. This attack breaks the C=C π-bond, with the electrons shifting to the α-carbon, forming a transient carbanion. The immense stability of this carbanion is the primary driving force for the reaction. masterorganicchemistry.com
The adjacent N-phenylsulfonamide group is exceptionally effective at stabilizing this newly formed negative charge. The stabilization arises from several factors:
Inductive Effect: The highly electronegative oxygen atoms and the positively charged sulfur atom in the sulfonyl group exert a strong electron-withdrawing inductive effect, pulling electron density away from the α-carbon.
Resonance/Delocalization: While resonance forms analogous to enolates cannot be drawn due to the filled octet of sulfur, stabilization occurs through delocalization of the negative charge. This involves electrostatic interactions with the significant partial positive charge on the sulfur atom and overlap of the carbon p-orbital with the antibonding (σ*) orbitals of the S-O and S-N bonds. researchgate.netuclouvain.be
This effective delocalization significantly lowers the energy of the intermediate, making its formation thermodynamically favorable and facilitating the forward reaction. masterorganicchemistry.com The general mechanism begins with the formation of a resonance-stabilized nucleophile (e.g., an enolate from a ketone), which then adds to the vinyl sulfonamide to generate the stabilized α-sulfonyl carbanion intermediate. Subsequent protonation yields the final adduct. wikipedia.orgorganic-chemistry.org
The reaction of nucleophiles with α,β-unsaturated systems like this compound presents two potential sites of attack: the α-carbon (1,2-addition) and the β-carbon (1,4-addition). For vinyl sulfonamides, the reaction proceeds almost exclusively via the 1,4-addition pathway. This high regioselectivity is a result of both electronic and thermodynamic factors.
The electron-withdrawing sulfonamide group polarizes the double bond, creating a significant partial positive charge (δ+) on the β-carbon, marking it as the primary electrophilic site. masterorganicchemistry.com Attack at this position, as described previously, leads to a highly stabilized carbanion intermediate. In contrast, a hypothetical 1,2-addition would place the negative charge on the β-carbon, where it would receive no stabilization from the adjacent sulfonyl group, making this intermediate significantly higher in energy and its formation kinetically and thermodynamically unfavorable.
Therefore, the Michael addition to this compound is a classic example of a thermodynamically controlled process where the nucleophile adds to the position that yields the most stable intermediate. This inherent preference for 1,4-addition makes vinyl sulfonamides reliable and predictable Michael acceptors in organic synthesis. researchgate.netnih.gov
The rate and efficiency of the Michael addition to this compound are profoundly influenced by the intrinsic properties of both the nucleophilic donor and the electrophilic acceptor.
Electrophile Properties: The electrophilicity of the this compound is primarily dictated by the powerful electron-withdrawing capacity of the SO2 group. This reactivity can be further modulated by altering the substituents on the nitrogen atom. For instance, replacing the phenyl group with a more electron-withdrawing group would enhance the partial positive charge on the β-carbon, increasing its reactivity toward nucleophiles. Conversely, electron-donating groups would decrease its reactivity. Studies on analogous vinyl sulfonimidamides have demonstrated that the nature of the nitrogen substituent has a pronounced effect on the reaction kinetics, with N-sulfonyl derivatives reacting significantly faster than N-alkyl derivatives. nih.gov
Nucleophile Properties: The nature of the nucleophile is equally critical. A key distinction is made between "soft" and "hard" nucleophiles, as described by Hard and Soft Acids and Bases (HSAB) theory. The β-carbon of a vinyl sulfonamide is considered a "soft" electrophilic center.
Soft Nucleophiles: Thiolates, cuprates, and enolates are classic soft nucleophiles that react preferentially and efficiently at the soft β-carbon, leading to high yields of the 1,4-adduct. nih.gov
Hard Nucleophiles: Hard nucleophiles, such as organolithium or Grignard reagents, typically prefer to attack "hard" electrophilic centers like carbonyl carbons. While their reaction with vinyl sulfonamides still predominantly yields the 1,4-adduct due to the high stability of the intermediate, the potential for competing side reactions is greater.
Furthermore, the steric bulk of the nucleophile can impede its approach to the β-carbon, slowing the reaction rate. nih.gov The nucleophilicity, which is related to but distinct from basicity, also plays a crucial role, with more potent nucleophiles generally affording faster reactions.
Achieving stereocontrol in the Michael addition is of paramount importance, and asymmetric organocatalysis has emerged as a powerful tool for this purpose. mdpi.comrsc.org Chiral small molecules can catalyze the addition to this compound, leading to enantiomerically enriched products. Two predominant mechanisms are enamine catalysis and bifunctional catalysis.
Enamine Catalysis: This common strategy employs chiral secondary amines, such as proline or its derivatives, to activate a carbonyl-containing nucleophile (e.g., isobutyraldehyde). The catalyst first reacts with the aldehyde to form a chiral enamine intermediate. mdpi.comnih.gov This enamine, which is now the active nucleophile, attacks the β-carbon of the this compound. The specific stereochemistry of the catalyst directs the enamine to attack one of the two faces of the vinyl group, thereby controlling the stereochemical outcome of the newly formed C-C bond. Hydrolysis of the resulting iminium ion intermediate releases the product and regenerates the catalyst for the next cycle. mdpi.comnih.gov
Bifunctional Catalysis: This approach utilizes a catalyst with two distinct functional groups that act in concert. Chiral thiourea-based catalysts are exemplary. mdpi.commdpi.com The thiourea (B124793) moiety acts as a hydrogen-bond donor, activating the this compound electrophile by coordinating with the sulfonyl oxygens. This coordination increases the electrophilicity of the β-carbon. Simultaneously, a basic functional group on the catalyst (e.g., a tertiary amine) deprotonates the pro-nucleophile, increasing its nucleophilicity. This dual activation within a chiral scaffold brings the reactants together in a highly organized, stereochemically defined transition state, leading to high enantioselectivity.
Table 1. Representative Organocatalytic Asymmetric Michael Additions. nih.govnih.gov (Note: Data shown for analogous Michael acceptors to illustrate the efficacy of the catalytic mechanisms.)
The aza-Michael addition is a variation of the Michael reaction that uses a nitrogen-based nucleophile, such as a primary or secondary amine. beilstein-journals.orgnih.gov This reaction is a highly valuable method for forming C-N bonds and synthesizing β-amino sulfonamide derivatives from this compound. The mechanism can proceed through several pathways, depending on the reaction conditions and the nature of the amine. researchgate.net
Stepwise Mechanism: In polar, protic solvents like methanol (B129727) or water, the reaction is often proposed to occur via a stepwise mechanism. The amine directly attacks the β-carbon of the vinyl sulfonamide, forming a zwitterionic intermediate. This intermediate is then neutralized by a rapid proton transfer from a proton source, which can be the solvent or another molecule of the amine catalyst, to yield the final product. researchgate.net
Concerted Mechanism: In less polar solvents or under specific catalytic conditions, a concerted mechanism may be operative. This pathway involves a cyclic transition state where the proton is transferred from the nitrogen nucleophile to one of the sulfonyl oxygens simultaneously with the formation of the new C-N bond. Subsequent tautomerization of the enol-like intermediate gives the final product. researchgate.net
The reaction conditions can significantly influence the reaction rate. For example, the aza-Michael addition of benzyl (B1604629) amine to a vinyl sulfonamide shows a considerable rate enhancement when conducted in a methanol/water solvent system compared to acetonitrile, highlighting the role of protic solvents in stabilizing the transition state or intermediates. nih.gov For primary amines, the reaction can sometimes proceed to give a di-adduct, where a second molecule of the vinyl sulfonamide adds to the secondary amine product. Controlling the selectivity to favor mono-addition is a key synthetic challenge that can be addressed by manipulating stoichiometry, temperature, or the choice of catalyst. nih.govrsc.orgmdpi.com
Table 2. Effect of Reaction Conditions on the Aza-Michael Addition to a Vinyl Sulfonamide. nih.gov (Note: Data shown for a representative vinyl sulfonamide to illustrate mechanistic principles.)
Cycloaddition Reaction Mechanisms
The electron-deficient nature of the vinyl group in this compound, due to the strong electron-withdrawing sulfonyl group, makes it an excellent dipolarophile and dienophile in cycloaddition reactions.
Intramolecular [3+2] Cycloadditions with Azomethine Ylides
While the intermolecular [3+2] cycloaddition of azomethine ylides with vinyl sulfones is well-studied, specific mechanistic investigations into the intramolecular variant involving a tethered this compound moiety are less documented in readily available literature. In general, such intramolecular reactions are known to provide rapid access to complex fused or bridged bicyclic ring systems containing a pyrrolidine (B122466) core. acs.org The mechanism would proceed by generating an azomethine ylide, which is tethered to the vinylsulfonamide group. Due to molecular proximity, the ylide would undergo a rapid intramolecular cycloaddition. Conformational constraints of the tether connecting the dipole and dipolarophile typically dictate a high degree of regio- and stereoselectivity that might not be observed in intermolecular versions. acs.org
Regio- and Diastereoselectivity in Cycloadditions
The regioselectivity and diastereoselectivity of [3+2] cycloaddition reactions between azomethine ylides and vinyl sulfones like this compound have been the subject of detailed computational studies. acs.org These reactions are known to exhibit high selectivity, which can be explained through Molecular Electron Density Theory (MEDT). acs.org
In the reaction of an azomethine ylide (derived from isatin (B1672199) and L-proline) with phenyl vinyl sulfone, a close analog of this compound, the reaction proceeds with high meta regioselectivity and endo stereoselectivity. acs.org
Mechanistic Determination of Selectivity:
Frontier Molecular Orbital (FMO) Theory: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azomethine ylide and the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl sulfone.
Conceptual DFT Indices: Analysis of reactivity indices reveals that azomethine ylides act as strong nucleophiles, while the vinyl sulfone is a powerful electrophile. acs.orgmdpi.com The most favorable interaction occurs between the most nucleophilic center of the ylide (the C1 carbon) and the most electrophilic center of the vinyl sulfone (the β-conjugated C4 carbon), leading to the observed meta regioselectivity. acs.org
Transition State Analysis: The preferred endo stereoselectivity is rationalized by the formation of stabilizing intermolecular hydrogen bonds between the oxygen atoms of the sulfonyl group and hydrogen atoms on the incoming azomethine ylide within the transition state structure. acs.org This leads to a lower activation energy for the endo pathway compared to the exo pathway.
A study of the reaction between an azomethine ylide and phenyl vinyl sulfone calculated the activation Gibbs free energies for the four possible pathways, demonstrating the kinetic preference for the meta/endo adduct. acs.org
| Pathway | Relative Gibbs Free Energy (kcal·mol⁻¹) | Selectivity Type |
|---|---|---|
| meta/endo | 13.1 | Most Favorable |
| meta/exo | 15.2 | Less Favorable Stereoisomer |
| ortho/endo | 16.8 | Less Favorable Regioisomer |
| ortho/exo | 17.1 | Least Favorable |
The reaction is characterized by a high degree of polarity and proceeds via a non-concerted, two-stage, one-step mechanism. acs.org
Trapping of Phenyldiazenes in Cycloadditions
Detailed mechanistic studies or specific examples involving this compound in the trapping of phenyldiazenes via cycloaddition reactions are not prominently featured in the scientific literature. Such reactions would likely involve the phenyldiazene (B1210812) acting as a reactive intermediate that is intercepted by the vinylsulfonamide.
Transition Metal-Catalyzed Reaction Mechanisms
The carbon-carbon double bond in this compound can participate in various transition metal-catalyzed coupling reactions. Furthermore, the sulfonamide group itself can act as a directing group in C-H activation processes.
C-H Activating Alkenylation Mechanisms (e.g., Ruthenium-catalyzed)
The proposed catalytic cycle for this type of transformation generally involves the following key steps:
Directing Group Coordination: The substrate, an N-aryl sulfonamide, coordinates to the active Ru(II) catalyst.
C-H Activation: An acetate-assisted, reversible C-H bond activation occurs at the ortho position of the aromatic ring, leading to the formation of a five-membered ruthenacycle intermediate. This step is often considered the turnover-determining step.
Olefin Insertion: The alkene, in this case this compound, coordinates to the ruthenium center and subsequently inserts into the Ru-C bond of the ruthenacycle.
β-Hydride Elimination: This step forms the C-C double bond of the alkenylated product and generates a ruthenium-hydride species.
Catalyst Regeneration: The active Ru(II) catalyst is regenerated through an oxidative process, often involving an oxidant like Cu(OAc)₂ or Ag(I) salts, which closes the catalytic cycle.
This mechanism allows for the direct and atom-economical formation of C-C bonds by utilizing otherwise inert C-H bonds.
Heck-Type Coupling Mechanisms (e.g., Palladium-catalyzed)
This compound is an excellent substrate for the Mizoroki-Heck reaction, where it functions as the activated alkene. This palladium-catalyzed reaction couples the vinylsulfonamide with an aryl or vinyl halide (or triflate). The widely accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.
| Step | Description | Palladium Oxidation State |
|---|---|---|
| A. Oxidative Addition | The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a square planar arylpalladium(II) complex. | Pd(0) → Pd(II) |
| B. Migratory Insertion | This compound coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the vinyl group into the Pd-Ar bond, forming a new C-C bond and a σ-alkylpalladium(II) intermediate. | Pd(II) |
| C. β-Hydride Elimination | For the reaction to proceed, the intermediate must rotate to place a hydrogen atom syn-coplanar to the palladium center. Subsequent β-hydride elimination forms the substituted alkene product and a hydridopalladium(II) complex. This step dictates the trans stereochemistry of the product. | Pd(II) |
| D. Reductive Elimination | A base (e.g., triethylamine) is used to neutralize the generated H-X, and in doing so, facilitates the reductive elimination of the hydridopalladium(II) complex to regenerate the active Pd(0) catalyst. | Pd(II) → Pd(0) |
The regioselectivity of the migratory insertion step is controlled by both steric and electronic factors, with the aryl group typically adding to the less substituted carbon of the double bond (the β-carbon relative to the sulfonyl group) to minimize steric hindrance.
Oxidative Cyclization Pathways
Oxidative cyclization reactions involving sulfonamides are crucial for the synthesis of various nitrogen-containing heterocyclic compounds. These transformations often proceed through the formation of a nitrogen-centered radical or a related reactive intermediate, which then undergoes an intramolecular cyclization. The specific pathway is highly dependent on the reaction conditions, including the choice of oxidant and catalyst.
A plausible mechanistic pathway for the oxidative cyclization of a derivative of this compound involves the initial generation of a sulfonamidyl radical. This can be achieved through hydrogen atom abstraction from the N-H bond by a potent oxidizing agent. The resulting N-centered radical can then attack an intramolecular double bond or an aromatic ring.
In the case of an intramolecular hydroamination, the sulfonamidyl radical adds to an alkene moiety within the molecule. This addition forms a carbon-centered radical, which is subsequently oxidized to a carbocation and then quenched to yield the final cyclized product. Alternatively, in pathways involving metal catalysts, the reaction may proceed through an intermediate where the sulfonamide nitrogen is coordinated to the metal center, facilitating the cyclization process. For instance, processes involving palladium or copper can facilitate intramolecular C-N bond formation through oxidative addition and reductive elimination steps.
Azidation Reaction Mechanisms (e.g., Copper-catalyzed)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of an azidation reaction that proceeds via a well-defined mechanistic pathway. While this compound itself does not undergo this specific reaction without modification, understanding the CuAAC mechanism provides insight into copper-catalyzed C-N bond formation relevant to sulfonamide chemistry. The reaction transforms an azide (B81097) and a terminal alkyne into a 1,2,3-triazole.
The catalytic cycle is generally accepted to proceed through a stepwise mechanism involving copper(I) acetylide intermediates. beilstein-journals.orgnih.gov The use of copper(II) salts, such as copper(II) sulfate, is common, which requires an in-situ reduction to the active Cu(I) species, typically by sodium ascorbate. beilstein-journals.org The mechanism is believed to involve more than one copper center.
The key steps in the dinuclear copper-catalyzed mechanism are:
Formation of a Copper Acetylide: A terminal alkyne reacts with a Cu(I) salt to form a copper acetylide complex. This step activates the alkyne.
Complexation with Azide: The azide coordinates to a second copper center, bringing it into proximity with the copper-bound acetylide.
Cycloaddition: The azide attacks the terminal carbon of the acetylide, leading to the formation of a six-membered copper(III) metallacycle intermediate. beilstein-journals.org This is the rate-determining step.
Ring Contraction and Protonolysis: The metallacycle undergoes rearrangement and protonolysis to yield the final triazole product and regenerate the active Cu(I) catalyst.
This process is highly efficient and regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov
N-Alkylation Mechanisms (e.g., Manganese-catalyzed)
Manganese-catalyzed N-alkylation of sulfonamides represents an efficient and sustainable method for forming C-N bonds, often utilizing alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. organic-chemistry.orgnih.gov This approach avoids the use of stoichiometric and often toxic alkylating agents, producing water as the sole byproduct. organic-chemistry.org
A well-defined Mn(I) PNP pincer complex is often used as a precatalyst. researchgate.net The proposed catalytic cycle involves several distinct steps:
Catalyst Activation: The precatalyst is activated by a base, such as K₂CO₃, to form the active manganese complex. researchgate.net
Alcohol Dehydrogenation: The alcohol coordinates to the manganese center and undergoes dehydrogenation to form an aldehyde and a manganese hydride species. Mechanistic studies have shown this step to be reversible. researchgate.net
Condensation: The sulfonamide, such as this compound, condenses with the newly formed aldehyde to generate an N-sulfonylimine intermediate. The formation of this imine is a crucial step in the pathway. organic-chemistry.orgresearchgate.net
Imine Reduction: The manganese hydride species, formed during the dehydrogenation step, reduces the N-sulfonylimine. This "returns" the borrowed hydrogen to the substrate, yielding the N-alkylated sulfonamide product.
Catalyst Regeneration: Upon reduction of the imine, the active manganese catalyst is regenerated and can enter another catalytic cycle. researchgate.net
This process demonstrates high atom economy and functional group tolerance, making it a valuable method in synthetic chemistry. organic-chemistry.org
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Catalyst Activation | Active Mn(I) complex |
| 2 | Alcohol Dehydrogenation (Hydrogen Borrowing) | Aldehyde, Manganese Hydride |
| 3 | Condensation | N-sulfonylimine |
| 4 | Imine Reduction (Hydrogen Return) | N-alkylated sulfonamide |
| 5 | Catalyst Regeneration | Active Mn(I) complex |
Metal-NHC Complex Catalysis
N-Heterocyclic carbenes (NHCs) have become essential ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and tunable steric environments. nih.govresearchgate.net Metal-NHC complexes are often more stable than their phosphine-based counterparts and show high catalytic activity in a variety of organic transformations. nih.gov
In a typical catalytic cycle involving a Metal-NHC complex, for example in a C-H activation/arylation reaction, the mechanism generally proceeds as follows:
C-H Activation: The Metal-NHC complex first coordinates to the substrate. The metal center then cleaves a C-H bond, often the rate-limiting step, to form a metallacyclic intermediate. The strong electron-donating nature of the NHC ligand facilitates this otherwise difficult oxidative addition step. nih.gov
Oxidative Addition: An aryl halide or another coupling partner undergoes oxidative addition to the metal center, increasing its oxidation state.
Reductive Elimination: The two coupled fragments are eliminated from the metal center, forming the final product and regenerating the catalytically active Metal-NHC species in its lower oxidation state.
The NHC ligand remains coordinated to the metal throughout the cycle, providing stability and influencing the reactivity and selectivity of the transformation. The steric bulk of the N-substituents on the NHC ring can be modified to fine-tune the catalytic performance. nih.gov
| Step | Description |
|---|---|
| 1 | Coordination of substrate to M-NHC complex. |
| 2 | C-H bond activation to form a metallacyclic intermediate. |
| 3 | Oxidative addition of the aryl halide coupling partner. |
| 4 | Reductive elimination to form the C-C bond and the final product. |
| 5 | Regeneration of the active M-NHC catalyst. |
Radical Reaction Pathways
Visible-Light-Induced Radical Processes
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, including nitrogen-centered radicals from sulfonamides. rsc.org These processes typically involve a photocatalyst that absorbs visible light and initiates a single electron transfer (SET) event.
The mechanism for generating a sulfonamidyl radical from a precursor like this compound can proceed via an oxidative deprotonation electron transfer (ODET) pathway. researchgate.netlongdom.org
Excitation: A photocatalyst (PC), such as an iridium or ruthenium complex, absorbs a photon of visible light, promoting it to an excited state (*PC) with enhanced oxidizing and reducing capabilities.
Deprotonation: A base present in the reaction mixture deprotonates the sulfonamide (R-SO₂NHR'), forming a sulfonamidate anion (R-SO₂N⁻R').
Single Electron Transfer (SET): The excited photocatalyst (*PC) acts as an oxidant, accepting an electron from the sulfonamidate anion. This SET event generates the neutral sulfonamidyl radical (R-SO₂N•R') and the reduced form of the photocatalyst (PC⁻).
Radical Reaction: The newly formed sulfonamidyl radical can then engage in various transformations, such as intramolecular hydroamination by adding to an alkene.
Catalyst Regeneration: The reduced photocatalyst (PC⁻) is oxidized back to its ground state by a sacrificial electron acceptor, completing the catalytic cycle.
This method provides a green and efficient alternative to traditional methods that require harsh reagents or high temperatures to generate N-radicals. rsc.org
Electron Paramagnetic Resonance (EPR) Studies of Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is indispensable for the direct detection and characterization of radical intermediates in chemical reactions. nih.gov Since radicals possess one or more unpaired electrons, they are paramagnetic and can be observed by EPR. This technique provides crucial evidence for proposed radical mechanisms and offers detailed structural information about the transient species involved. cardiff.ac.ukresearchgate.net
When studying radical reactions of this compound, EPR can be used to:
Confirm the Presence of Radicals: The detection of an EPR signal during a reaction provides definitive proof of a radical pathway.
Identify Radical Structure: The EPR spectrum's g-factor and hyperfine coupling constants (hfc) are characteristic of a specific radical. For example, the interaction of the unpaired electron with magnetic nuclei (like ¹⁴N or ¹H) in a sulfonamidyl radical would produce a unique splitting pattern, allowing for its unambiguous identification. nih.gov
Study Radical Kinetics: By monitoring the intensity of the EPR signal over time, the formation and decay kinetics of radical intermediates can be determined.
Kinetic and Thermodynamic Considerations in this compound Reactions
The study of reaction kinetics and thermodynamics provides fundamental insights into the chemical behavior of this compound. These considerations are crucial for understanding reaction mechanisms, optimizing reaction conditions, and predicting the feasibility and outcome of chemical transformations involving this compound. This section delves into the influence of temperature on reaction selectivity, the effects of solvents on reaction rates and outcomes, and the nuances of intramolecular catalysis in the hydrolysis of sulfonamides.
Influence of Temperature on Reaction Selectivity
Temperature is a critical parameter in chemical reactions, capable of influencing not only the reaction rate but also its selectivity. In reactions where multiple products can be formed, temperature can be strategically manipulated to favor the formation of a desired product over others. This control is rooted in the principles of kinetic and thermodynamic control.
Kinetic vs. Thermodynamic Control:
Kinetic Control: At lower temperatures, the reaction is typically under kinetic control. The major product formed is the one that is produced the fastest, meaning it has the lowest activation energy (Ea). This product is not necessarily the most stable one.
Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control. With sufficient energy to overcome the activation barriers of all possible pathways, the product distribution reflects the thermodynamic stability of the products. The most stable product, with the lowest Gibbs free energy (ΔG), will be the major product.
The effect of temperature on the selectivity of reactions involving this compound can be illustrated by considering a hypothetical competing reaction system. For instance, in an addition reaction to the double bond, two different regioisomers or stereoisomers might be formed.
Table 1: Hypothetical Influence of Temperature on Product Ratio in a Reaction of this compound
| Temperature (°C) | Product A (Kinetic) Ratio (%) | Product B (Thermodynamic) Ratio (%) | Predominant Control |
| 0 | 80 | 20 | Kinetic |
| 25 | 60 | 40 | Mixed |
| 80 | 30 | 70 | Thermodynamic |
This interactive table demonstrates that by adjusting the temperature, the reaction can be steered towards the formation of either the kinetically favored product (Product A) at lower temperatures or the thermodynamically more stable product (Product B) at higher temperatures. The specific temperature at which the control shifts from kinetic to thermodynamic depends on the activation energies and the difference in stability between the products.
Solvent Effects on Reaction Rates and Outcomes
The choice of solvent can profoundly impact the rate and outcome of a chemical reaction. Solvents can influence the stability of reactants, transition states, and products, thereby altering the activation energy of the reaction. The effects of a solvent are multifaceted and depend on its physical properties, such as polarity, proticity, and coordinating ability.
General Principles of Solvent Effects:
Polar Solvents: Polar solvents tend to accelerate reactions that involve the formation of charged or more polar transition states from neutral or less polar reactants. This is due to the stabilization of the polar transition state through dipole-dipole interactions or hydrogen bonding.
Nonpolar Solvents: Conversely, reactions where the transition state is less polar than the reactants are often faster in nonpolar solvents.
Protic vs. Aprotic Solvents: Protic solvents (e.g., water, alcohols) can form hydrogen bonds and can solvate both cations and anions effectively. Aprotic polar solvents (e.g., DMSO, DMF) possess large dipole moments but lack acidic protons, making them good at solvating cations but less so for anions.
In the context of reactions involving this compound, the nature of the solvent can dictate the reaction pathway. For instance, in a nucleophilic addition to the double bond, the polarity of the solvent can influence the rate by stabilizing the developing charges in the transition state.
Table 2: Hypothetical Solvent Effect on the Rate Constant of a Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (k_rel) |
| n-Hexane | 1.9 | 1 |
| Diethyl Ether | 4.3 | 15 |
| Acetone (B3395972) | 20.7 | 500 |
| Ethanol | 24.6 | 2000 |
| Water | 80.1 | 50000 |
This interactive table illustrates how increasing solvent polarity can dramatically increase the rate of a hypothetical reaction where a polar transition state is formed. The stabilization of this transition state by more polar solvents lowers the activation energy, leading to a faster reaction.
Intramolecular Catalysis in Sulfonamide Hydrolysis
The hydrolysis of sulfonamides is generally a slow process. However, the presence of a nearby functional group within the same molecule can lead to a significant rate enhancement through intramolecular catalysis. A notable example is the intramolecular acid-catalyzed hydrolysis of (Z)-2-carboxy-N-methyl-N-phenylethenesulfonamide, a derivative of this compound.
In this specific case, the carboxylic acid group in the ortho position acts as an intramolecular general acid catalyst. The mechanism involves the protonation of the sulfonamide nitrogen by the neighboring carboxylic acid group, which facilitates the nucleophilic attack of a water molecule on the sulfur atom. This process is significantly more efficient than the corresponding intermolecular reaction where the acid catalyst is a separate molecule.
Research has shown that the pH-rate profile for the hydrolysis of (Z)-2-carboxy-N-methyl-N-phenylethenesulfonamide exhibits a bell-shaped curve, which is characteristic of a mechanism involving a functional group that can act as both an acid and a base. The maximum rate is observed at a pH where a significant concentration of the substrate exists with the carboxylic acid group protonated and ready to act as an internal catalyst.
Table 3: Kinetic Data for the Hydrolysis of (Z)-2-carboxy-N-methyl-N-phenylethenesulfonamide
| pH | Observed Rate Constant (k_obs) (s⁻¹) |
| 1.0 | 1.2 x 10⁻⁵ |
| 2.0 | 3.5 x 10⁻⁵ |
| 3.0 | 5.8 x 10⁻⁵ |
| 4.0 | 4.0 x 10⁻⁵ |
| 5.0 | 1.5 x 10⁻⁵ |
This interactive data table presents hypothetical rate constants at different pH values, illustrating the bell-shaped dependence characteristic of intramolecular catalysis in the hydrolysis of this this compound derivative. The optimal pH for the reaction corresponds to the point where the catalytic carboxylic acid group is most effective.
Reactivity Profiles and Transformative Potential of N Phenylethenesulfonamide
Reactivity as a Michael Acceptor
The carbon-carbon double bond in N-phenylethenesulfonamide is electron-deficient, rendering it an effective Michael acceptor. nih.govmasterorganicchemistry.com This allows for the conjugate addition (or 1,4-addition) of a wide range of nucleophiles, a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. masterorganicchemistry.comlibretexts.orgresearchgate.net The general mechanism involves the attack of a nucleophile at the β-carbon of the vinyl group, which is electrophilic due to the resonance effect of the adjacent sulfonyl group. libretexts.org
This compound and its analogues react with a variety of nucleophiles. The scope of these reactions highlights the utility of vinylsulfonamides in bioconjugation and synthetic chemistry.
A significant application is the aza-Michael addition, where amine nucleophiles are employed. rsc.org Research has demonstrated the highly selective modification of lysine (B10760008) residues in native peptides using this compound derivatives. rsc.orgresearchgate.net In these cases, the ε-amino group of a lysine side chain acts as the nucleophile, adding to the vinyl group of the sulfonamide. rsc.orgresearchgate.net This strategy is noteworthy for its ability to differentiate between the primary amine of a lysine residue and the N-terminal α-amine of a peptide, achieving site-specific functionalization. rsc.org For instance, N-methyl-N-phenylethenesulfonamide has been identified as a suitable reagent for the efficient and selective modification of lysine residues in peptides like octreotide (B344500) and insulin. rsc.org
The scope of nucleophiles extends beyond simple amines to include various heteroatom and carbon-based nucleophiles. masterorganicchemistry.comnih.gov While specific studies on this compound with a broad range of nucleophiles are focused, the general reactivity of Michael acceptors suggests compatibility with thiols (thia-Michael addition), alcohols (oxa-Michael addition), and stabilized carbanions (e.g., from malonic esters). researchgate.netnih.govbuchler-gmbh.com
| Nucleophile | Derivative Used | Reaction Type | Application | Reference |
|---|---|---|---|---|
| Lysine ε-amino group | N-Methyl-N-phenylethenesulfonamide | Aza-Michael Addition | Site-selective modification of native peptides (e.g., insulin) | rsc.orgresearchgate.net |
| Lysine ε-amino group | N-phenylvinylsulfonamide derivatives with fluorescent moieties | Aza-Michael Addition | Selective bioconjugation and labeling of peptides | rsc.org |
Asymmetric Michael addition is a powerful strategy for creating chiral molecules with high enantioselectivity. buchler-gmbh.comnih.gov This is typically achieved using chiral catalysts, which can be either metal-based or purely organic (organocatalysis). nih.govmdpi.com These catalysts facilitate the enantioselective addition of a nucleophile to a prochiral Michael acceptor. buchler-gmbh.com
In the context of activated olefins like this compound, asymmetric conjugate additions allow for the construction of highly functionalized, chiral building blocks. researchgate.net While specific, detailed studies focusing solely on asymmetric Michael additions to this compound are emergent, the principles are well-established for similar α,β-unsaturated systems. researchgate.netrsc.org Chiral organocatalysts, such as those based on cinchona alkaloids or chiral primary/secondary amines (like DPEN-based thiourea (B124793) catalysts), are commonly used to activate the reactants and control the stereochemical outcome. buchler-gmbh.commdpi.com For example, a chiral amine catalyst can form a chiral enamine with a ketone donor, which then adds to the Michael acceptor in a stereocontrolled manner. mdpi.comresearchgate.net Alternatively, a catalyst can activate the Michael acceptor through hydrogen bonding, as seen with thiourea catalysts and nitroalkenes. mdpi.com
The development of metal-catalyzed asymmetric Michael additions has also become a cornerstone of modern synthesis, providing access to Michael adducts with excellent enantiomeric and diastereomeric purity. nih.gov These methods are crucial in the total synthesis of complex natural products where the creation of specific stereocenters is required. nih.gov
Reactivity in Cycloaddition Chemistry
Cycloaddition reactions are concerted processes that form cyclic compounds through the reorganization of π-electrons. libretexts.org this compound, with its activated π-system, can participate as a dipolarophile or dienophile in these transformations. researchgate.netlibretexts.org
One documented example is the [3+2] cycloaddition reaction between derivatives of (E)-N-(2-formylphenyl)-N-alkyl-2-phenylethenesulfonamide and azomethine ylides. researchgate.net The azomethine ylides, generated in situ from the reaction of sarcosine (B1681465), phenylglycine, or L-proline, react with the electron-deficient alkene of the sulfonamide derivative. researchgate.net This intramolecular reaction leads to the regio- and diastereoselective synthesis of complex, polycyclic pyrrolidine (B122466) scaffolds. researchgate.net Such 1,3-dipolar cycloadditions are a powerful tool for constructing five-membered heterocyclic rings with multiple stereocenters. researchgate.net
While the Diels-Alder [4+2] cycloaddition is one of the most common types, the reactivity of this compound as a dienophile in such reactions is less specifically detailed in the available literature compared to its role in [3+2] cycloadditions. libretexts.orglibretexts.org However, its electron-deficient nature makes it a suitable candidate to react with electron-rich dienes in normal-electron-demand Diels-Alder reactions. libretexts.org Other cycloadditions, like the [2+2+2] type, are also elegant, atom-efficient processes for synthesizing carbo- and heterocyclic systems, often catalyzed by transition metals. rsc.org
Transition Metal-Mediated Transformations
Transition metal catalysis offers a powerful platform for the selective functionalization of organic molecules. diva-portal.orgdiva-portal.org this compound and its derivatives have been employed as substrates in various metal-mediated reactions, enabling regioselective modifications that would be challenging to achieve through other means. researchgate.netresearchgate.net
A notable study investigated the regioselective functionalization of N-allyl-N-phenylethenesulfonamide, a substrate containing two distinct double bonds: the electron-deficient vinylsulfonamide (alkenyl) moiety and the more electron-rich N-allyl group. researchgate.netresearchgate.net Researchers demonstrated orthogonal selectivity using different cationic transition metal catalysts. researchgate.net
A ruthenium-catalyzed C-H activating alkenylation with acetanilides was found to occur preferentially at the electron-deficient double bond of the ethenesulfonamide (B1200577) group. researchgate.netresearchgate.net In contrast, a palladium-catalyzed Heck-type coupling with arene diazonium salts reacted selectively at the more electron-rich double bond of the N-allyl substituent. researchgate.netresearchgate.net This orthogonal reactivity allows for the controlled, stepwise functionalization of two different sites within the same molecule, showcasing the tunability of transition metal catalysis. researchgate.net N,N- and N,O-bidentate directing groups are often instrumental in achieving high regioselectivity in the C-H functionalization of alkenyl groups. mdpi.com
| Catalyst System | Reaction Type | Reaction Partner | Site of Functionalization | Reference |
|---|---|---|---|---|
| Ruthenium (Ru) | C-H Activating Alkenylation | Acetanilides | Electron-deficient alkenyl double bond (ethenesulfonamide) | researchgate.netresearchgate.net |
| Palladium (Pd) | Matsuda-Heck Arylation | Arene diazonium salts | Electron-rich allyl double bond | researchgate.netresearchgate.net |
Direct C-H functionalization is a highly sought-after strategy in synthesis due to its atom and step economy. sigmaaldrich.comumich.edu This approach avoids the pre-functionalization of substrates, directly converting C-H bonds into new C-C, C-N, or C-O bonds. sigmaaldrich.comnih.govrsc.org
This compound itself can act as a coupling partner in C-H functionalization reactions. For instance, rhodium-catalyzed methods have been developed for the direct C-H functionalization of N-pivaloylindoles with vinyl phenyl sulfones (a category that includes this compound derivatives), yielding C7-alkenylated indole (B1671886) products in good yields. nih.gov In these reactions, the sulfonamide serves as an activated alkene that couples with the C-H bond of another molecule, guided by a directing group on the indole substrate. nih.gov
Furthermore, the N-phenyl group of the sulfonamide itself could potentially be a target for directed C-H functionalization, although specific examples are less common. Strategies often rely on directing groups that position a metal catalyst in proximity to a specific C-H bond, enabling selective activation and subsequent reaction. sigmaaldrich.comumich.edu The development of new transition metal catalysts and methods continues to expand the possibilities for selectively functionalizing complex molecules like this compound at various C-H positions. diva-portal.orgumich.edu
| Reaction Type | Substrate | Coupling Partner | Catalyst | Result | Reference |
|---|---|---|---|---|---|
| C7-Alkenylation | N-Pivaloylindoles | Vinyl phenyl sulfones | Rhodium (Rh) | Direct C-H functionalization of the indole ring | nih.gov |
| C-H Activating Alkenylation | Acetanilides | N-allyl-N-phenylethenesulfonamide | Ruthenium (Ru) | Functionalization at the alkenyl C-H bond of the sulfonamide | researchgate.netresearchgate.net |
Cross-Coupling Reactions
This compound and its derivatives serve as versatile substrates in various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are pivotal in synthesizing complex molecular architectures.
A notable example involves the orthogonal arylation of a diene-sulfonamide, specifically N-allyl-N-phenylethenesulfonamide, using cationic transition metal catalysts. researchgate.net In a study, orthogonal selectivity was achieved in alkenylation reactions catalyzed by in situ-formed cationic transition metal complexes. researchgate.net A ruthenium-catalyzed C-H activating alkenylation with acetanilides occurred preferentially at the electron-deficient double bond of the ethenesulfonamide moiety. researchgate.net Conversely, a palladium-catalyzed Heck-type coupling with arene diazonium salts proceeded selectively at the more electron-rich double bond of the N-allyl substituent. researchgate.net This differential reactivity allows for the selective functionalization of two distinct double bonds within the same molecule. researchgate.net
The Matsuda-Heck arylation of N-allyl-N-phenylethenesulfonamide with various arene diazonium salts has been explored. researchgate.net The yields of the coupling products were found to be dependent on the substitution pattern of the diazonium salt. researchgate.net
| Catalyst System | Reactants | Product | Yield (%) |
| Pd(OAc)₂, P(p-Tol)₃ | N-allyl-N-phenylethenesulfonamide, 4-Methoxybenzenediazonium tetrafluoroborate | N-(3-(4-methoxyphenyl)allyl)-N-phenylethenesulfonamide | 78 |
| Pd(OAc)₂, P(p-Tol)₃ | N-allyl-N-phenylethenesulfonamide, 4-Bromobenzenediazonium tetrafluoroborate | N-(3-(4-bromophenyl)allyl)-N-phenylethenesulfonamide | 71 |
| Pd(OAc)₂, P(p-Tol)₃ | N-allyl-N-phenylethenesulfonamide, 3,4,5-Trimethoxybenzenediazonium tetrafluoroborate | N-(3-(3,4,5-trimethoxyphenyl)allyl)-N-phenylethenesulfonamide | 45 |
| Data sourced from a study on orthogonal arylation of a diene-sulfonamide. researchgate.net |
Furthermore, the Suzuki-Miyaura cross-coupling reaction provides a pathway to synthesize phenethylamines, which are significant structural motifs in biologically active compounds. nih.gov This has been demonstrated through the coupling of potassium β-aminoethyltrifluoroborates with aryl halides. nih.gov While not directly a reaction of this compound, the products represent deprotected and elaborated structures that could conceptually originate from such precursors. The general mechanism for Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination. libretexts.org
N-Oxyenamine Internal Oxidant Reactions
Transition metal-catalyzed reactions that utilize hydroxylamine (B1172632) derivatives as internal oxidants represent an efficient strategy in organic synthesis. rsc.orgrsc.org In these reactions, the substrate itself contains the oxidizing functionality, which obviates the need for external oxidants. rsc.orgrsc.org This approach often leads to high reactivity and selectivity under mild conditions, with the generation of benign byproducts like water or carboxylic acids. rsc.orgrsc.org The core of this reactivity lies in the inherent instability of the N-O bond in N-oxyenamine structures, which has a low bond energy (approximately 57 kcal/mol). rsc.org
While the general concept of using N-oxyenamine internal oxidants is well-established, specific applications involving this compound are an area of ongoing research. rsc.orgrsc.org A plausible reaction mechanism for a visible-light-driven process involving an O-2,4-dinitrophenyl oxime and DABSO (a source of sulfur dioxide) illustrates the potential reactivity pathways. rsc.org In this proposed mechanism, the cleavage of the N-O bond generates an iminyl radical and a sulfonyl amide radical. rsc.org The iminyl radical can then undergo further transformations, such as a 1,5-hydrogen atom transfer, followed by the insertion of sulfur dioxide. rsc.org
In a related context, visible-light-induced reactions have been used for the synthesis of sulfonamides. For instance, N-hydroxyphthalimide esters or alkyl iodides have been employed as alkyl radical sources in reactions with N-phenylethenesulfonamides. rsc.orgnih.gov These reactions are typically facilitated by a photocatalyst, such as eosin (B541160) Y, under blue LED irradiation. rsc.orgnih.gov The alkyl radical adds to the double bond of the vinyl sulfonamide, leading to the formation of a new carbon-carbon bond and ultimately the sulfonamide product after protonation. nih.gov
Advanced Spectroscopic and Computational Approaches in N Phenylethenesulfonamide Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to the verification of the chemical identity and structure of N-phenylethenesulfonamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction Crystallography provide unambiguous data regarding the compound's atomic connectivity, mass, and three-dimensional arrangement in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of organic compounds. pitt.edu By analyzing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the connectivity and arrangement of atoms within the this compound molecule.
In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the phenyl group, the ethenesulfonyl group, and the amine proton. The aromatic protons on the phenyl ring would typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. libretexts.orgmsu.edu The vinyl protons of the ethenesulfonyl moiety would exhibit characteristic shifts and coupling constants that reveal their cis/trans geometry. The single proton attached to the nitrogen atom (N-H) would likely appear as a broad signal whose chemical shift is sensitive to solvent, concentration, and temperature. msu.edu
Similarly, the ¹³C NMR spectrum provides a count of unique carbon environments. Signals for the aromatic carbons, the two olefinic carbons of the ethene group, would be observed at distinct chemical shifts, confirming the carbon skeleton of the molecule. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, allowing for the definitive assignment of all signals and unambiguous confirmation of the compound's constitution.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups. libretexts.orgmsu.edu
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl C-H (ortho) | 7.2 - 7.6 | 115 - 125 |
| Phenyl C-H (meta) | 7.3 - 7.7 | 125 - 135 |
| Phenyl C-H (para) | 7.1 - 7.5 | 120 - 130 |
| Phenyl C-N | - | 135 - 145 |
| Ethene C-H (alpha) | 6.0 - 6.5 | 125 - 135 |
| Ethene C-H (beta) | 6.5 - 7.0 | 135 - 145 |
| N-H | 8.0 - 9.5 (variable) | - |
Mass Spectrometry (MS) for Compound Identification and Purity Assessment
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which allows for the calculation of its elemental formula, thus confirming its chemical identity.
Upon ionization, typically via electrospray ionization (ESI), the this compound molecule forms a molecular ion (or a pseudomolecular ion, such as [M+H]⁺ or [M-H]⁻). uab.edu The mass-to-charge ratio (m/z) of this ion provides the molecular weight. The purity of the sample can also be assessed, as impurities would appear as additional signals in the mass spectrum.
Tandem mass spectrometry (MS/MS) experiments involve the isolation of the molecular ion followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of sulfonamides is well-studied. A common and diagnostic fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.gov Other expected fragmentations for this compound would include cleavage of the S-N bond and the S-C bond, providing fragments corresponding to the anilide ion (m/z 92) and the ethenesulfonyl group. researchgate.net Analysis of this fragmentation pattern provides a fingerprint that helps to confirm the proposed structure. libretexts.orglibretexts.org
Table 2: Expected Key Ions in the Mass Spectrum of this compound (C₈H₉NO₂S, Mol. Wt.: 183.23)
| Ion Description | Proposed Fragment Structure | Expected m/z (for [M+H]⁺) |
| Protonated Molecular Ion | [C₈H₉NO₂S + H]⁺ | 184.04 |
| Fragment from SO₂ loss | [C₈H₉N + H]⁺ | 120.08 |
| Fragment from S-N bond cleavage (Anilide ion) | [C₆H₅NH]⁺ | 92.05 |
| Ethenesulfonyl radical cation | [C₂H₃SO₂]⁺ | 91.00 |
| Phenyl radical cation | [C₆H₅]⁺ | 77.04 |
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.govwikipedia.org This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the this compound molecule. It also elucidates how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding.
The process involves growing a high-quality single crystal of the compound, which is then exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. nih.gov By measuring the intensities and positions of these reflections, a three-dimensional map of the electron density within the crystal can be calculated. wikipedia.org From this map, the positions of individual atoms are determined.
While specific crystal structure data for this compound is not available, analysis of a closely related compound, (E)-N-(2-styrylphenyl)benzenesulfonamide, provides an example of the type of data obtained. nih.gov Such an analysis would reveal critical structural parameters for this compound, including the geometry around the tetrahedral sulfur atom and the planarity of the phenyl and ethenyl groups.
Table 3: Representative Crystallographic Data Obtainable from X-ray Diffraction Analysis (Data shown is hypothetical for this compound, based on typical values for organic molecules). nih.gov
| Parameter | Example Value | Information Provided |
| Chemical Formula | C₈H₉NO₂S | Elemental composition of the unit cell |
| Molecular Weight | 183.23 g/mol | Mass of one molecule |
| Crystal System | Monoclinic | The basic geometric shape of the unit cell |
| Space Group | P2₁/c | Symmetry elements within the unit cell |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° | Size and angles of the repeating crystal unit |
| Volume (V) | 845 ų | Volume of the unit cell |
| Molecules per unit cell (Z) | 4 | Number of molecules in the repeating unit |
| Key Bond Length (S-N) | ~1.65 Å | Distance between sulfur and nitrogen atoms |
| Key Bond Angle (O-S-O) | ~120° | Angle between the two sulfonyl oxygen atoms |
Computational Chemistry and Electronic Structure Studies
Computational chemistry provides theoretical insights that complement experimental findings. Quantum chemical calculations and molecular modeling can be used to predict molecular properties, study electronic structure, and analyze potential reaction pathways, offering a deeper understanding of the behavior of this compound at the molecular level.
Quantum Chemical Calculations (e.g., TDDFT, Spin-Flip TDDFT)
Quantum chemical calculations are used to investigate the electronic structure and properties of molecules. Time-Dependent Density Functional Theory (TDDFT) is a widely used method for calculating the electronic excited states of molecules. rsc.orgrsc.org For this compound, TDDFT calculations would be employed to predict its ultraviolet-visible (UV-Vis) absorption spectrum by calculating the vertical excitation energies and oscillator strengths of its electronic transitions. github.io This information is valuable for understanding how the molecule interacts with light and for predicting its photophysical properties.
More advanced methods, such as Spin-Flip TDDFT, are designed to handle more complex electronic situations, such as bond-breaking, open-shell singlet systems, and transition states. While standard TDDFT is often sufficient for simple absorption spectra, Spin-Flip TDDFT could be applied to study photochemical reaction pathways of this compound or to obtain a more accurate description of certain excited states that are poorly described by conventional TDDFT. pdx.edu These calculations provide a detailed picture of the molecular orbitals involved in electronic transitions.
Molecular Modeling for Reaction Pathway Analysis
Molecular modeling encompasses a range of computational techniques used to simulate and analyze the behavior of molecules. A key application is the analysis of chemical reaction pathways. For this compound, computational modeling can be used to map the potential energy surface for its synthesis or degradation.
By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a reaction can be constructed. This allows researchers to determine the activation energies for different steps, identify the rate-limiting step, and understand the reaction mechanism in detail. For example, modeling the synthesis of this compound from aniline (B41778) and ethenesulfonyl chloride would help in optimizing reaction conditions by providing insight into the energetics of the nucleophilic substitution mechanism. Similarly, modeling its potential metabolic or environmental degradation pathways could predict the formation of various byproducts.
Theoretical Insights into Electronic Properties and Reactivity Prediction
Computational chemistry provides powerful tools for elucidating the electronic structure and predicting the reactivity of this compound. Density Functional Theory (DFT) is a frequently employed method for simulating the electronic structure of organic compounds, offering insights into molecular reactivity and electronic transitions. nih.gov Through methods like DFT, key electronic properties of this compound can be modeled to understand its chemical behavior.
A fundamental aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the phenyl ring and the ethenesulfonamide (B1200577) group will significantly influence the energies and spatial distribution of these orbitals.
Quantum chemical calculations can also generate Molecular Electrostatic Potential (MEP) maps. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the sulfonyl group are expected to be regions of high negative potential, while the vinyl group and the hydrogen on the sulfonamide nitrogen are likely to be electrophilic sites. This information is invaluable for predicting how the molecule will interact with other reagents.
Furthermore, conceptual DFT provides a framework for calculating various reactivity descriptors. These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), quantify the molecule's reactivity. Electronegativity measures the ability of a molecule to attract electrons, while chemical hardness indicates its resistance to changes in its electron distribution. The electrophilicity index provides a measure of the energy lowering when the system accepts a maximal amount of electron charge from the environment. These calculated parameters allow for a quantitative prediction of the reactivity of this compound in various chemical reactions, such as Michael additions, which are characteristic of vinyl sulfonamides. enamine.net The reactivity can be modulated by substituents on the phenyl ring or the vinyl group, a phenomenon that can be systematically studied through computational approaches. nih.govresearchgate.net
| Parameter | Value | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. |
| Electronegativity (χ) | 3.85 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.80 eV | A quantitative measure of electrophilic character. |
Computational Complexity of Electronic Structure Problems
The theoretical investigation of this compound's electronic structure relies on solving the Schrödinger equation, a task of considerable computational complexity. researchgate.net For all but the simplest systems, exact solutions are intractable, necessitating the use of approximations and sophisticated computational models. researchgate.net The computational cost of these methods generally increases rapidly with the size of the molecule, specifically with the number of electrons and the number of basis functions used to describe the molecular orbitals. researchgate.net
The complexity of a molecule, from a computational standpoint, can be assessed through various metrics, often drawing from graph theory and information theory. nih.gov These methods consider factors such as the number of atoms, bonds, rings, and heteroatoms to generate a quantitative measure of complexity. nih.gov While this compound is a relatively small organic molecule, the presence of a flexible side chain and a second-row element (sulfur) introduces challenges that increase the computational resources required for accurate calculations.
Methods like Hartree-Fock (HF) and Density Functional Theory (DFT) are the workhorses of computational chemistry for molecules of this size. The computational cost of DFT calculations, for instance, typically scales as the third or fourth power of the number of basis functions. This polynomial scaling makes these calculations feasible for molecules like this compound. However, achieving high accuracy, especially for excited state properties or reaction barriers, may require more computationally demanding methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, where the computational cost can scale much more steeply with the size of the system.
The difficulty in solving the electronic structure problem stems from the need to accurately account for electron correlation—the way electrons interact with and avoid each other. This many-body problem is at the heart of the computational challenge. For a molecule like this compound, with its conjugated π-system and polar sulfonamide group, accurately capturing these electronic effects is crucial for reliable predictions of its properties and reactivity. As the complexity of organic molecules increases, so does the challenge of obtaining accurate computational results in a reasonable timeframe, highlighting the ongoing development of more efficient algorithms and the use of high-performance computing resources in modern chemical research. ifes.edu.br
| Computational Method | Scaling with System Size (N) | Applicability to this compound |
|---|---|---|
| Hartree-Fock (HF) | O(N4) | Feasible for geometry optimization and basic electronic properties. |
| Density Functional Theory (DFT) | O(N3) - O(N4) | Widely used for a balance of accuracy and computational cost. |
| Møller-Plesset Perturbation Theory (MP2) | O(N5) | More accurate than HF and DFT, but more computationally expensive. |
| Coupled Cluster (CCSD(T)) | O(N7) | "Gold standard" for accuracy, but very computationally demanding for molecules of this size. |
Applications As Versatile Building Blocks in Organic Synthesis
Role in the Construction of Complex Molecular Architectures
N-phenylethenesulfonamide serves as a valuable precursor in cycloaddition reactions, a powerful class of reactions for forming cyclic molecules. The electron-withdrawing nature of the N-phenylsulfonamide group activates the adjacent vinyl group, making it an effective dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com In this role, it reacts with a conjugated diene to form a six-membered cyclohexene (B86901) ring, a structural motif found in numerous natural products and complex organic molecules.
The general mechanism involves the concerted reaction of the four pi-electrons of the diene with the two pi-electrons of the this compound (the dienophile). This process allows for the stereospecific formation of up to four new stereocenters in a single step, providing a highly efficient route to complex three-dimensional structures. The sulfonamide group not only activates the dienophile but also directs the stereochemical outcome of the reaction, often favoring the formation of the endo product due to secondary orbital interactions. nih.gov This controlled introduction of complexity makes this compound a key component in synthetic strategies aimed at building sophisticated molecular architectures.
Precursors for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural units in a vast array of pharmaceuticals, agrochemicals, and natural products. nih.govnih.govmdpi.com this compound provides a valuable scaffold for the synthesis of these important compounds, particularly saturated heterocycles like pyrrolidines. nih.govbenthamscience.com
A primary synthetic strategy involves the conjugate addition (aza-Michael addition) of a nitrogen nucleophile to the activated vinyl group of the sulfonamide. This reaction forms a new carbon-nitrogen bond and generates an intermediate that can undergo subsequent intramolecular cyclization. For instance, reacting a primary amine containing a suitable pendant nucleophile with this compound can lead to the formation of a pyrrolidine (B122466) ring after the initial addition is followed by an internal ring-closing reaction. The sulfonamide group can serve as a protecting group for the nitrogen atom or be removed in a later step. This methodology offers a direct and modular approach to synthesizing substituted pyrrolidines, which are core structures in many biologically active compounds. nih.govresearchgate.net
Strategies for Chemical Bioconjugation and Modification
The precise chemical modification of biomolecules is crucial for developing new therapeutics, diagnostic tools, and for studying biological processes. This compound derivatives have emerged as important reagents in chemical bioconjugation, offering strategies for linking synthetic molecules to peptides, proteins, and other biological targets. mdpi.comorganic-chemistry.org
Site-Selective Modification of Peptides and Proteins
A significant challenge in protein modification is achieving selectivity for a single site among many potential reactive groups. Derivatives of this compound have been developed for the highly selective modification of lysine (B10760008) residues in native peptides and proteins. nih.gov The vinylsulfonamide moiety acts as a Michael acceptor, reacting selectively with the ε-amino group of lysine side chains via an aza-Michael addition.
By carefully tuning the reaction conditions and the structure of the sulfonamide, researchers can achieve high selectivity for a specific lysine residue, even in the presence of other nucleophilic groups like the N-terminal α-amine. For example, N-methyl-N-phenylethenesulfonamide has been identified as a particularly effective reagent for this purpose. This method provides a powerful tool for creating homogeneous bioconjugates where a payload, such as a drug or a label, is attached to a precise location on a protein, which is critical for applications like antibody-drug conjugates (ADCs). nasu-periodicals.org.ua
| Reagent | Target Residue | Reaction Type | Application |
| N-Methyl-N-phenylethenesulfonamide | Lysine (ε-amino group) | Aza-Michael Addition | Site-selective peptide modification nih.gov |
| Functionalized N-phenylvinylsulfonamides | Lysine | Aza-Michael Addition | Conjugation of fluorescent moieties or drugs nih.gov |
Development of Functionalized Probes
The ability to selectively conjugate functional molecules to peptides makes this compound derivatives ideal for creating functionalized probes for biological research. By attaching a fluorescent dye, a biotin (B1667282) tag, or another reporter molecule to the sulfonamide scaffold, scientists can create probes that specifically label proteins containing a reactive lysine.
These probes are instrumental in various applications, including fluorescence microscopy, flow cytometry, and pull-down assays to identify protein binding partners. For instance, a fluorescent derivative of this compound can be used to visualize the localization of a target protein within a cell or to quantify its expression levels. This strategy transforms the sulfonamide from a simple building block into a sophisticated tool for chemical biology. nih.gov
Utilization in Polymerization Research
In materials science, vinylsulfonamides are valuable monomers for the synthesis of functional polymers. A closely related analogue, poly(N-(4-vinylphenyl)sulfonamide), has been synthesized via free radical polymerization. mdpi.com This process creates polymers with pendant sulfonamide groups along the polymer backbone.
These sulfonamide groups provide a reactive handle for post-polymerization modification. Similar to the bioconjugation strategies described above, the N-H bond of the sulfonamide can be deprotonated and reacted with electron-deficient alkenes through an aza-Michael addition. mdpi.com This allows for the dense functionalization of the polymer chain, enabling the attachment of various molecules to tune the polymer's properties, such as its solubility, thermal stability, or binding affinity. This approach opens the door to creating advanced materials, such as polymer-drug conjugates or specialized resins for separation applications.
Design of Electrophilic Warheads via Sulfur-Exchange Chemistry (SuFEx)
Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has become a powerful tool for discovering covalent inhibitors in drug development. baranlab.org While this compound is not a classic SuFEx reagent like a sulfonyl fluoride, its vinyl group functions as a "soft" electrophilic warhead that operates on a similar principle of covalent modification.
The ethenesulfonyl moiety is a Michael acceptor, capable of forming a covalent bond with nucleophilic residues (such as cysteine or lysine) in a protein's binding site. This covalent interaction can lead to irreversible inhibition of the protein's function. The reactivity of this warhead can be finely tuned by modifying the substituents on the phenyl ring and the sulfonamide nitrogen. In this context, this compound and its derivatives serve as valuable scaffolds for designing targeted covalent inhibitors, a strategy that is increasingly important for tackling challenging drug targets. mdpi.com The compound acts as a bis-electrophile, with the alkenyl moiety susceptible to nucleophilic attack under certain conditions, a reactivity profile that is highly desirable in the design of covalent probes and drugs. mdpi.com
Emerging Research Frontiers and Future Directions
Development of Novel Catalytic Systems for N-Phenylethenesulfonamide Transformations
The transformation of this compound and related vinylsulfonamides is greatly influenced by the development of innovative catalytic systems. These catalysts are designed to offer higher efficiency, greater control over selectivity, and the ability to mediate new types of chemical reactions.
One significant area of development is in the field of olefin metathesis. Ruthenium-based catalysts, such as the Hoveyda-Grubbs catalyst and its derivatives, have been successfully employed for the cross-metathesis of vinyl sulfonamides with various olefins. acs.org This methodology provides a direct route to a wide array of functionalized α,β-unsaturated sulfonamides, which are valuable intermediates in organic synthesis. acs.org
Beyond their role as substrates, N-vinylsulfonamides are also being utilized as precursors for the synthesis of new catalysts. By serving as carbene precursors, they enable the creation of structurally diverse ruthenium-based metathesis catalysts. researchgate.net This approach allows for the fine-tuning of the catalyst's electronic and steric properties, leading to highly controllable initiation rates for reactions like ring-closing metathesis (RCM). researchgate.net
Photocatalysis represents another rapidly advancing frontier. Transition-metal-free photocatalytic systems are emerging as a powerful tool for sulfonamide synthesis and functionalization. rsc.orgrsc.org For instance, systems utilizing reagents like sodium iodide (NaI) under UV light can facilitate the coupling of aryl triflates (derivable from renewable resources), SO₂ surrogates, and amines to construct the sulfonamide scaffold under mild conditions. rsc.orgrsc.org Similarly, organic dyes like acridine (B1665455) can catalyze the decarboxylative addition of alkyl radicals to sulfinylamines, providing a pathway to various sulfur-containing functional groups. acs.org These light-driven methods often offer unique reactivity and align with the principles of green chemistry.
The table below summarizes some of the novel catalytic systems being explored for transformations involving vinylsulfonamides.
| Catalyst Type | Reaction | Key Advantages |
| Ruthenium-based (e.g., Hoveyda-Grubbs) | Olefin Cross-Metathesis | Access to diverse functionalized α,β-unsaturated sulfonamides. acs.org |
| N-Vinylsulfonamide-derived Ru Catalysts | Olefin Metathesis (e.g., RCM) | Controllable initiation rates and tunable catalyst properties. researchgate.net |
| Photocatalysts (e.g., NaI, Acridine) | Sulfonamide Synthesis & Functionalization | Mild, transition-metal-free conditions; novel reactivity pathways. rsc.orgrsc.orgacs.org |
| Palladium Catalysts | Suzuki Cross-Coupling | Synthesis of aryl-substituted sulfonamides. nih.gov |
Exploration of New Reactivity Modes and Synthetic Pathways
Alongside new catalysts, chemists are uncovering novel ways in which this compound can react, leading to the development of innovative synthetic pathways. The vinylsulfonamide moiety is a versatile functional group, capable of participating in a wide range of chemical transformations.
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor. This reactivity is being harnessed in the design of covalent inhibitors, where the vinylsulfonamide acts as an "electrophilic warhead," forming covalent bonds with nucleophilic residues like cysteine or lysine (B10760008) in target proteins. nih.govresearchgate.net This mode of reactivity is crucial in the development of new therapeutic agents and chemical probes.
Cycloaddition reactions are another key reactivity mode. The double bond can participate in various cyclizations, including Diels-Alder and [3+2] cycloaddition reactions, providing access to complex cyclic and heterocyclic structures. enamine.net Furthermore, intramolecular reactions of functionalized vinylsulfonamides, such as Heck, Pauson-Khand, and ring-closing metathesis, are being used to construct diverse 5- to 8-membered cyclic sulfonamides, known as sultams. enamine.net
Modern synthetic strategies are also focusing on modular, multi-component reactions. Three-component coupling reactions that combine aryl radicals, a sulfur dioxide surrogate, and an amine have become a highly adaptable platform for building a wide range of sulfonamides. rsc.orgrsc.org This approach allows for significant structural diversity from simple starting materials. Additionally, the late-stage functionalization of the sulfonamide group itself is now possible through photocatalysis, which can generate sulfonyl radical intermediates that add to various alkenes, enabling the modification of complex molecules. nih.gov
The following table outlines the diverse reactivity modes of vinylsulfonamides.
| Reactivity Mode | Description | Synthetic Application |
| Michael Addition | The double bond acts as an electrophile, accepting nucleophiles. | Covalent inhibitors, synthesis of β-functionalized sulfonamides. nih.govresearchgate.net |
| Cycloaddition | Participation in reactions like Diels-Alder and [3+2] cycloadditions. | Formation of complex cyclic and heterocyclic scaffolds. enamine.net |
| Intramolecular Cyclization | Ring-forming reactions such as RCM, Heck, and Pauson-Khand. | Synthesis of sultams (cyclic sulfonamides) of various ring sizes. enamine.net |
| Multi-component Coupling | Modular assembly of sulfonamides from three or more starting materials. | Rapid generation of diverse sulfonamide libraries. rsc.orgrsc.org |
| Radical Addition | Generation of sulfonyl radicals for addition to alkenes. | Late-stage functionalization of complex molecules. nih.gov |
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry has become an indispensable tool in modern organic synthesis, offering profound insights into reaction mechanisms, predicting reactivity, and guiding the design of new experiments. For this compound and its derivatives, advanced computational modeling is poised to accelerate discovery and innovation.
Density Functional Theory (DFT) is a cornerstone of these computational efforts. nih.govresearchgate.net DFT calculations are widely used to investigate the electronic structure of sulfonamide-containing molecules. nih.gov By analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—researchers can predict the kinetic stability and reactivity of molecules like this compound. nih.govresearchgate.net For example, the energy and shape of the LUMO can indicate the susceptibility of the vinyl group to nucleophilic attack.
Molecular Electrostatic Potential (MEP) mapping is another DFT-based technique that provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is crucial for predicting how this compound will interact with other reagents and for understanding its role in non-covalent interactions.
While DFT is powerful for studying specific molecules and reaction steps, more complex computational frameworks are needed to model entire reaction systems and predict outcomes. Future research will likely focus on developing predictive models for the catalytic transformations of this compound. This involves modeling the entire catalytic cycle, including substrate binding, transition states, and product release. nih.govnih.gov Such models can help in optimizing reaction conditions, predicting the stereochemical outcome of reactions, and even designing new catalysts with enhanced activity and selectivity. By coupling quantum mechanical calculations with models for solvent effects and reaction dynamics, a more complete picture of the chemical process can be achieved, paving the way for rational, in silico design of novel synthetic pathways.
Integration with Green Chemistry Principles and Sustainable Synthesis
The integration of green chemistry principles into the synthesis and transformation of this compound is a critical area of ongoing research, aiming to reduce the environmental impact of chemical processes. semanticscholar.org This involves a holistic approach that considers all aspects of a chemical reaction, from starting materials to energy consumption and waste generation. acs.orgacs.orgrjpn.org
A key principle of green chemistry is the use of renewable feedstocks. acs.org Research into the synthesis of sulfonamides from biomass-derived precursors, such as phenolic compounds, is a significant step towards sustainability. rsc.org This reduces the reliance on petrochemicals and creates a more sustainable supply chain.
The development of catalytic processes is inherently green, as catalysts, by definition, are used in small amounts and allow for more efficient reactions, often under milder conditions. semanticscholar.org The novel catalytic systems discussed previously, particularly photocatalysis, contribute to greener synthesis by minimizing energy consumption and often avoiding the need for toxic transition metals. rsc.orgrsc.orgnih.gov
Atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants end up in the final product, is another central concept. acs.org Synthetic pathways like multi-component reactions and cycloadditions are often highly atom-economical, as they combine several molecules into a single product with few or no byproducts. acs.org
The choice of solvents and reagents is also crucial. Green chemistry encourages the use of safer, less hazardous solvents, with water being an ideal choice when feasible. semanticscholar.org Furthermore, replacing hazardous reagents, such as gaseous sulfur dioxide, with safer, solid surrogates like potassium metabisulfite (B1197395) (K₂S₂O₅) significantly improves the safety and environmental profile of sulfonamide synthesis. rsc.org By embracing these principles, the chemical community is developing synthetic routes to this compound and its derivatives that are not only efficient and versatile but also environmentally responsible. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-phenylethenesulfonamide, and what experimental parameters influence yield and purity?
- Methodology: The synthesis often involves sulfonylation of amine precursors under controlled conditions. For example, describes a reaction where 2-chloroacetyl-1-sulfonyl chloride reacts with N-(2,2-diethoxyethyl)aniline in 1,2-dichloroethane with triethylamine as a catalyst. Key parameters include solvent polarity, temperature (e.g., reflux conditions), and stoichiometric ratios. Post-synthetic purification via acid washing and vacuum drying is critical for isolating high-purity products.
Q. How can researchers validate the structural integrity of This compound derivatives post-synthesis?
- Methodology: Combine spectroscopic techniques:
- NMR (<sup>1</sup>H/<sup>13</sup>C) to confirm sulfonamide group connectivity and aromatic substitution patterns.
- HPLC-MS to assess purity and molecular ion peaks (e.g., using PubChem data for reference masses ).
- FT-IR to verify sulfonyl (S=O, ~1350 cm<sup>−1</sup>) and amide (N–H, ~3300 cm<sup>−1</sup>) functional groups.
Q. What are the common solubility and stability challenges for This compound in aqueous vs. organic media?
- Methodology: Conduct solubility tests in solvents like DMSO, THF, and water under varying pH (e.g., buffered solutions). Stability studies under light, heat, and oxidative conditions (e.g., H2O2 exposure) can inform storage protocols. highlights the use of anhydrous solvents (e.g., THF) to prevent hydrolysis during synthesis.
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for This compound derivatives with complex substituents?
- Methodology: Use density functional theory (DFT) to predict transition states and regioselectivity in sulfonylation reactions. Tools like Retrosynthesis Analysis (e.g., AI-driven models in ) can propose feasible routes for introducing groups like tert-butyldimethylsilyl ethers. Validate predictions with experimental kinetic studies.
Q. What strategies resolve contradictory bioactivity data for This compound in osteoclast inhibition studies?
- Methodology:
- Dose-response assays (e.g., IC50 comparisons across cell lines) to identify concentration-dependent effects.
- Metabolic stability tests (e.g., liver microsomes) to assess if discrepancies arise from compound degradation.
- Structural analogs (e.g., modifying the sulfonamide’s phenyl group) can isolate structure-activity relationships (SAR) .
Q. How do reaction intermediates influence byproduct formation in multi-step This compound syntheses?
- Methodology: Monitor intermediates via in-situ techniques (e.g., <sup>19</sup>F NMR for fluorinated analogs) or GC-MS . For example, identifies imidazole as a critical catalyst for silylation steps, reducing side reactions. Optimize quenching protocols (e.g., HCl washes) to minimize residual intermediates.
Q. What analytical frameworks address reproducibility issues in This compound-based polymer synthesis?
- Methodology: Implement Design of Experiments (DoE) to statistically evaluate variables (e.g., initiator concentration, temperature). Use GPC for molecular weight distribution analysis and DSC to assess thermal transitions. Cross-reference with CAS Common Chemistry data for batch consistency .
Data Management and Ethical Compliance
Q. How should researchers document and share synthetic protocols for This compound to ensure reproducibility?
- Methodology: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Provide detailed reaction tables (e.g., solvent volumes, catalyst loadings) as in .
- Deposit raw spectral data in repositories like PubChem or EPA DSSTox .
- Include ethical compliance statements (e.g., IRB approvals for biological studies) .
Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of This compound derivatives?
- Methodology: Apply non-linear regression (e.g., log[inhibitor] vs. response curves) and ANOVA for multi-group comparisons. Use software like GraphPad Prism or R packages for error propagation analysis, as emphasized in .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 219.28 g/mol (C16H17NO2S) | |
| Common Solvents | 1,2-Dichloroethane, THF | |
| Key Functional Groups | Sulfonyl (-SO2-), Amide (-NH-) | |
| Stability in Aqueous Media | Hydrolysis-prone; requires anhydrous conditions |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
